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For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-NMe-PEG4-NHS ester is a versatile heterobifunctional crosslinker that plays a crucial

role in modern bioconjugation and drug development.[1][2] Its unique structure, featuring a

fluorenylmethyloxycarbonyl (Fmoc) protected N-methylated amine, a hydrophilic tetraethylene

glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester, offers a powerful toolset for

the precise construction of complex biomolecules.[3][4]

The Fmoc protecting group provides an orthogonal handle for sequential chemical

modifications, making it particularly valuable in solid-phase peptide synthesis (SPPS) and the

stepwise assembly of antibody-drug conjugates (ADCs) or other targeted therapeutics.[5][6]

The N-methylation of the amine enhances the stability of the linker. The hydrophilic PEG4

spacer improves the solubility and pharmacokinetic properties of the resulting conjugate,

reducing the risk of aggregation.[7] The NHS ester enables efficient and specific covalent bond

formation with primary amines on biomolecules such as proteins, antibodies, and amine-

modified oligonucleotides.[8]

These application notes provide detailed protocols for the use of Fmoc-NMe-PEG4-NHS ester
in two key applications: the labeling of proteins and the incorporation of the linker during solid-

phase peptide synthesis.
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Data Presentation
Table 1: Physicochemical Properties of Fmoc-NMe-PEG4-NHS Ester

Property Value Reference

Molecular Weight 598.65 g/mol [4]

CAS Number 2228857-30-3 [2]

Formula C₃₁H₃₈N₂O₁₀ [2]

Purity Typically ≥95% [1]

Solubility Soluble in DMSO, DMF [7]

Storage Store at -20°C, desiccated [7]

Table 2: Recommended Reaction Conditions for Protein Labeling with Fmoc-NMe-PEG4-NHS
Ester
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Parameter Recommended Range Notes

Protein Concentration 1-10 mg/mL
Higher concentrations can

improve labeling efficiency.

Molar Excess of Linker 5-20 fold

The optimal ratio should be

determined empirically for

each protein.

Reaction Buffer

Phosphate-buffered saline

(PBS), pH 7.2-7.5; Sodium

bicarbonate buffer, pH 8.0-8.5;

Borate buffer, pH 8.0-8.5

Avoid buffers containing

primary amines (e.g., Tris,

glycine).

Reaction Temperature
Room temperature (20-25°C)

or 4°C

Lower temperatures can

minimize non-specific

reactions and protein

degradation.

Reaction Time 30 minutes to 2 hours
Can be extended overnight at

4°C.

Quenching Reagent
1 M Tris-HCl, pH 8.0 or 1 M

Glycine

Final concentration of 50-100

mM.

Experimental Protocols
Protocol 1: Labeling of a Protein with Fmoc-NMe-PEG4-
NHS Ester
This protocol describes the general procedure for conjugating Fmoc-NMe-PEG4-NHS ester to
a protein containing accessible primary amines (e.g., lysine residues).

Materials:

Protein of interest in an amine-free buffer (e.g., PBS)

Fmoc-NMe-PEG4-NHS ester

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
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Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10

mg/mL) in an amine-free buffer. If the storage buffer contains primary amines, exchange it

with the Reaction Buffer using dialysis or a desalting column.

Linker Preparation: Immediately before use, prepare a stock solution of Fmoc-NMe-PEG4-
NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS ester is moisture-

sensitive and will hydrolyze in aqueous solutions.

Conjugation Reaction: a. Add the desired molar excess of the Fmoc-NMe-PEG4-NHS ester
stock solution to the protein solution. b. Gently mix the reaction mixture immediately. c.

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle

stirring.

Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-

100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30

minutes at room temperature.

Purification: Remove excess, unreacted linker and byproducts by subjecting the reaction

mixture to size-exclusion chromatography, dialysis, or using a desalting column.

Characterization: Characterize the resulting conjugate to determine the degree of labeling

(DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Incorporation of Fmoc-NMe-PEG4-Linker
during Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps to incorporate the Fmoc-NMe-PEG4 linker onto a solid support-

bound peptide. This is typically done to introduce a spacer and a functional handle for

subsequent modifications.
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Materials:

Peptide-resin with a free N-terminal amine

Fmoc-NMe-PEG4-COOH (the carboxylic acid form of the linker)

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

Base (e.g., Diisopropylethylamine - DIEA)

Anhydrous DMF

Piperidine solution (20% in DMF) for Fmoc deprotection

Washing solvents (e.g., DMF, DCM)

Procedure:

Resin Preparation: Swell the peptide-resin in DMF.

Fmoc Deprotection: Remove the N-terminal Fmoc group of the peptide on the resin by

treating it with 20% piperidine in DMF for 15-30 minutes.[5] Wash the resin thoroughly with

DMF.

Linker Activation: In a separate vial, dissolve Fmoc-NMe-PEG4-COOH and a coupling

reagent (e.g., HBTU) in DMF. Add a base like DIEA to activate the carboxylic acid. Allow the

activation to proceed for a few minutes.

Coupling: Add the activated linker solution to the deprotected peptide-resin. Agitate the

mixture for 1-2 hours at room temperature to ensure complete coupling.[5]

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and

byproducts.

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the absence

of free primary amines, indicating successful coupling.
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Fmoc Deprotection of the Linker (Optional): If a subsequent molecule is to be attached to the

linker on the solid phase, the Fmoc group on the newly incorporated linker can be removed

using 20% piperidine in DMF.

Cleavage and Deprotection: Once the synthesis is complete, the peptide-linker conjugate

can be cleaved from the resin and deprotected using a cleavage cocktail (e.g.,

TFA/TIS/water).[5]
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Caption: Workflow for Protein Labeling with Fmoc-NMe-PEG4-NHS Ester.
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Caption: Workflow for Incorporating the Linker in Solid-Phase Peptide Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1192723?utm_src=pdf-custom-synthesis
https://www.creative-biolabs.com/adc/fmoc-nme-peg4-nhs-ester-5236.htm
https://www.myskinrecipes.com/shop/en/nhs-ester-peg-linkers/108331--fmoc-nme-peg4-nhs-este.html
https://www.medchemexpress.com/fmoc-nme-peg4-nhs-ester.html
https://labsolu.ca/product/fmoc-nme-peg4-nhs-ester/
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://lebrilla.faculty.ucdavis.edu/wp-content/uploads/sites/301/2013/01/Synthesis-of-hydrophilic-and-flexible-linkers-for-peptide-derivatization-in-solid-phase..pdf
https://broadpharm.com/product/bp-20644
https://www.amerigoscientific.com/fmoc-peg4-nhs-ester-item-492807.html
https://www.benchchem.com/product/b1192723#bioconjugation-techniques-using-fmoc-nme-peg4-nhs-ester
https://www.benchchem.com/product/b1192723#bioconjugation-techniques-using-fmoc-nme-peg4-nhs-ester
https://www.benchchem.com/product/b1192723#bioconjugation-techniques-using-fmoc-nme-peg4-nhs-ester
https://www.benchchem.com/product/b1192723#bioconjugation-techniques-using-fmoc-nme-peg4-nhs-ester
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192723?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

